molecular formula C17H19N5O2 B11384193 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

Cat. No.: B11384193
M. Wt: 325.4 g/mol
InChI Key: LINHOJKSPKIACP-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides.

    Attachment of the Propyl Chain: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

    Incorporation of the Phenyl Group: The phenyl group can be attached via a nucleophilic aromatic substitution reaction using phenyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly methods can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenyl and propyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, phenyl halides, and suitable nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE is unique due to its specific structural features, such as the combination of a triazolopyrimidine core with a phenyl and propyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C17H19N5O2/c1-2-6-13-11-15(24)22-17(18-13)20-16(21-22)19-14(23)10-9-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H2,18,19,20,21,23)

InChI Key

LINHOJKSPKIACP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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